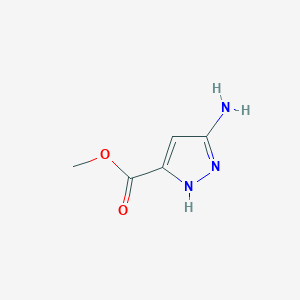

methyl 5-amino-1H-pyrazole-3-carboxylate

Description

Significance of Pyrazole (B372694) Core in Contemporary Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. nih.gov Its unique chemical properties, including the presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the N2 atom), contribute to its ability to interact with biological targets. nih.gov This has led to the widespread incorporation of the pyrazole core in a multitude of pharmacologically active compounds.

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netbeilstein-journals.org The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. researchgate.net Consequently, the pyrazole scaffold is a key component in numerous clinically approved drugs, underscoring its profound importance in drug discovery and development. nih.govresearchgate.net

Table 1: Examples of Biological Activities of Pyrazole-Containing Compounds

| Biological Activity | Reference |

| Anti-inflammatory | nih.gov |

| Anticancer | researchgate.net |

| Antiviral | nih.gov |

| Antibacterial | nih.gov |

| Antifungal | nih.gov |

| Analgesic | nih.gov |

Contextualization of 5-Aminopyrazoles as Versatile Synthons

Within the broader family of pyrazole derivatives, 5-aminopyrazoles stand out as exceptionally versatile synthetic intermediates, often referred to as synthons. beilstein-journals.orgnih.gov The presence of a nucleophilic amino group at the 5-position, in addition to the reactive sites on the pyrazole ring itself, allows these compounds to participate in a wide array of chemical transformations. nih.gov

5-Aminopyrazoles are particularly valuable in the synthesis of fused heterocyclic systems. researchgate.netbeilstein-journals.orgnih.gov Through condensation reactions with various bielectrophilic reagents, they serve as precursors to a diverse range of bicyclic and polycyclic compounds, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov These fused systems are of significant interest due to their structural resemblance to endogenous purines, suggesting potential interactions with biological macromolecules like DNA and RNA. beilstein-journals.orgnih.gov The ability of 5-aminopyrazoles to act as binucleophiles makes them indispensable building blocks for the construction of complex molecular architectures with potential applications in materials science and medicinal chemistry. beilstein-journals.orgnih.gov

Research Rationale for Methyl 5-Amino-1H-pyrazole-3-carboxylate Investigations

The investigation into this compound is driven by the compound's potential as a multifunctional building block. The strategic placement of the amino and methyl carboxylate groups on the pyrazole core provides multiple reactive sites for further chemical modification. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or participate in various coupling reactions.

This inherent reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with tailored properties. For instance, it can be utilized in the generation of libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery programs. The individual functionalities also contribute to the molecule's potential biological activity, making the compound itself and its derivatives interesting candidates for pharmacological evaluation.

Isomeric Considerations and Positional Isomerism in Pyrazole Carboxylates

The synthesis and application of substituted pyrazoles, including this compound, are intrinsically linked to the concept of positional isomerism. The arrangement of substituents around the pyrazole ring can lead to the formation of different isomers with distinct physical, chemical, and biological properties.

In the case of pyrazole carboxylates, the relative positions of the carboxylate group and other substituents are crucial. For example, the reaction of β-enamino diketones with monosubstituted hydrazines can lead to the formation of different regioisomers, and the outcome can be influenced by the reaction conditions, such as the choice of solvent. mdpi.com It has been demonstrated that even subtle changes in the position of a functional group, such as a nitro group on a pyrazole carboxylate, can have a significant impact on the properties of the resulting material. rsc.org Therefore, careful control of regioselectivity during the synthesis of compounds like this compound is essential to ensure the desired isomeric product is obtained. The characterization and differentiation of these isomers are critical steps in the development of new pyrazole-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKSVVOCYHTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593849 | |

| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632365-54-9 | |

| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Amino 1h Pyrazole 3 Carboxylate and Analogues

Condensation Reactions for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring through condensation reactions is a cornerstone of synthesizing methyl 5-amino-1H-pyrazole-3-carboxylate and its analogues. These methods typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Hydrazine Condensations with β-Ketonitriles

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov This method's versatility allows for the synthesis of a wide array of 5-amino-1-heteroarylpyrazoles by utilizing various heteroarylhydrazines and α-cyanoacetophenones. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| β-Ketonitrile | Hydrazine | Hydrazone | 5-Aminopyrazole | nih.gov, beilstein-journals.org |

| Trifluoroacetylbenzyl cyanide | Heteroarylhydrazine | Hydrazone | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazole | nih.gov |

Cyclocondensation of Hydrazine Derivatives with Enolizable Systems

The cyclocondensation of hydrazine derivatives with various enolizable systems, such as 1,3-dicarbonyl compounds, is a classic and fundamental approach to pyrazole synthesis, often referred to as the Knorr synthesis. nih.govbeilstein-journals.org This method can be adapted for multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ from enolates and carboxylic acid chlorides, which then react with a hydrazine to form the pyrazole ring. nih.govbeilstein-journals.org Another variation involves the Michael addition of hydrazines to α,β-unsaturated carbonyl compounds, which leads to pyrazoline intermediates that can be readily oxidized to the corresponding aromatic pyrazoles. nih.govbeilstein-journals.org

| Hydrazine Derivative | Enolizable System | Key Transformation | Product | Reference |

| Hydrazine | 1,3-Dicarbonyl compound | Cyclocondensation (Knorr synthesis) | Pyrazole | nih.gov, beilstein-journals.org |

| Hydrazine | α,β-Unsaturated carbonyl compound | Michael addition followed by cyclization and oxidation | Pyrazole | nih.gov, beilstein-journals.org |

Condensation of β-Enamino Diketones with N-Mono-substituted Hydrazines

The reaction between β-enamino diketones and N-mono-substituted hydrazines provides a pathway to highly substituted pyrazoles. organic-chemistry.org The regiochemical outcome of this cyclocondensation can be controlled, allowing for the selective synthesis of different isomers. organic-chemistry.org For instance, structural modifications in the β-enamino diketone system, in conjunction with a Lewis acid carbonyl activator like BF3, have been strategically employed to achieve highly regioselective syntheses of 3,5-disubstituted 4-formyl-N-arylpyrazoles or 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles. organic-chemistry.org This control over regioselectivity is crucial for accessing specific isomers with desired biological activities.

Reaction of Ethyl Cyano Pyruvate (B1213749) with Hydrazine Derivatives

The reaction of active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686), with hydrazonoyl halides in the presence of a base like sodium ethoxide is a known method for the synthesis of substituted 5-aminopyrazoles. nih.gov While the direct reaction of ethyl cyano pyruvate is not extensively detailed in the provided context, its structural similarity to ethyl cyanoacetate suggests its potential as a precursor for this compound analogues. The reaction would likely proceed through a similar mechanism of nucleophilic substitution followed by cyclization.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step, and the synthesis of pyrazole derivatives is no exception. rsc.orgnih.gov These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds for biological screening. rsc.orgnih.gov

A common MCR approach for the synthesis of 5-aminopyrazole derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a phenylhydrazine. rsc.org For instance, a three-component reaction of phenylhydrazines, aldehydes, and malononitrile in an aqueous medium using sodium p-toluenesulfonate as a catalyst has been reported for the synthesis of multisubstituted 5-aminopyrazoles. rsc.org Another example is a five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Phenylhydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate / Aqueous medium | Multisubstituted 5-aminopyrazole | rsc.org |

| Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | nih.gov |

Regioselective Synthesis Strategies

The regioselectivity of the reaction between unsymmetrical 1,3-dielectrophiles and substituted hydrazines is a critical aspect in the synthesis of specifically substituted pyrazoles, including this compound analogues. thieme-connect.com The reaction of monosubstituted hydrazines with alkoxyacrylonitriles can yield either 3- or 5-substituted aminopyrazoles, and the outcome can be directed by controlling the reaction conditions. thieme-connect.com

Under basic conditions at low temperatures (0 °C), kinetic control is favored, leading to the rapid cyclization after the initial Michael addition of the hydrazine, which "traps" the 3-substituted pyrazole isomer. thieme-connect.com In contrast, neutral conditions and elevated temperatures favor thermodynamic control, allowing for the equilibration of the Michael adducts to form the more stable 5-substituted pyrazole product. thieme-connect.com However, bulky or electron-poor substituents on the hydrazine tend to favor the formation of the 5-substituted pyrazole regardless of the conditions. thieme-connect.com

| Reaction Conditions | Control | Major Product | Reference |

| Basic (e.g., NaOEt), 0 °C | Kinetic | 3-Substituted aminopyrazole | thieme-connect.com |

| Neutral, 70 °C | Thermodynamic | 5-Substituted aminopyrazole | thieme-connect.com |

Esterification and Transesterification Protocols for Methyl Carboxylate Formation

The introduction of a methyl carboxylate group onto the pyrazole ring is a fundamental transformation in the synthesis of this compound. This can be accomplished through the esterification of 5-amino-1H-pyrazole-3-carboxylic acid or by the transesterification of a corresponding ester, such as an ethyl ester.

Esterification of Pyrazole Carboxylic Acids:

The most common method for the direct conversion of a carboxylic acid to an ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is typically used, or water is removed as it is formed. While specific conditions for the direct esterification of 5-amino-1H-pyrazole-3-carboxylic acid are not extensively detailed in the reviewed literature, the general principles of Fischer esterification are widely applicable to heterocyclic carboxylic acids. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca

Another effective method for the methylation of carboxylic acids is the use of diazomethane (B1218177) (CH₂N₂). This reaction is known for its high yield and mild conditions, proceeding without the need for an acid catalyst. The carboxylic acid protonates diazomethane, and the resulting carboxylate anion acts as a nucleophile in an Sₙ2 reaction. However, diazomethane is a toxic and explosive reagent, requiring careful handling. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane).

A general procedure for the synthesis of pyrazole esters involves the reaction of a β-keto ester with a hydrazine derivative. For instance, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been reported, showcasing the formation of the methyl ester as part of the heterocyclic ring construction.

Transesterification Protocols:

Transesterification is an alternative route to this compound, starting from a different ester, commonly the ethyl ester. This process involves the exchange of the alkoxy group of the ester with another alcohol in the presence of an acid or base catalyst. For the conversion of an ethyl ester to a methyl ester, the reaction is typically carried out in methanol with a suitable catalyst.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The ester carbonyl is protonated, making it more susceptible to nucleophilic attack by methanol. Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of a methoxide (B1231860) ion on the ester carbonyl.

While specific examples of transesterification for 5-amino-1H-pyrazole-3-carboxylate are not prevalent in the literature, the transesterification of ethyl esters to their corresponding methyl esters is a well-established transformation. For example, the transesterification of various ethyl esters to methyl esters has been successfully achieved using a porous phenolsulphonic acid–formaldehyde resin as a heterogeneous catalyst, with yields often exceeding 90%. researchgate.net

| Method | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid, excess methanol, strong acid catalyst (e.g., H₂SO₄) | Heating under reflux | Inexpensive reagents, suitable for large scale | Reversible reaction, harsh conditions may not be suitable for sensitive substrates |

| Diazomethane | Carboxylic acid, diazomethane (CH₂N₂) | Room temperature | High yield, mild conditions | Toxic and explosive reagent |

| TMS-Diazomethane | Carboxylic acid, trimethylsilyldiazomethane | Room temperature | Safer than diazomethane, high yield | More expensive reagent |

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole derivatives, including this compound and its analogues, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and the development of more efficient catalytic systems.

Green Solvents and Solvent-Free Conditions:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A significant advancement in green chemistry is the replacement of these solvents with more environmentally benign alternatives, with water being a prime example. thieme-connect.com The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media. thieme-connect.comresearchgate.net For instance, multicomponent reactions to form pyrano[2,3-c]pyrazoles have been efficiently carried out in water, often with the aid of ultrasound irradiation. rsc.org Solvent-free reactions, where the reactants themselves act as the reaction medium, represent another important green approach, minimizing waste and simplifying product isolation.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgnih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. acs.org The synthesis of various pyrazole derivatives, including those with fused ring systems, has been expedited using microwave technology. rsc.orgnih.govmdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved with high yields under solvent-free microwave irradiation. beilstein-journals.org

Multicomponent Reactions (MCRs) and Atom Economy:

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are a cornerstone of green chemistry. mdpi.comnih.govacs.org MCRs are highly atom-economical and step-economical, reducing waste and energy consumption. rsc.org The synthesis of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, is often achieved through one-pot, multicomponent strategies. rsc.org These reactions can be performed under green conditions, such as in aqueous media or with the assistance of ultrasound or microwave irradiation. researchgate.netrsc.org

Catalysis:

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. Recent research has focused on developing novel and recyclable catalysts for pyrazole synthesis. This includes the use of nanocatalysts and heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.netrsc.org Catalyst-free conditions have also been developed for certain pyrazole syntheses, further enhancing the green credentials of these methods. rsc.org

| Green Chemistry Principle | Application in Pyrazole Synthesis | Examples | Benefits |

|---|---|---|---|

| Use of Greener Solvents | Replacing volatile organic solvents with water or conducting reactions under solvent-free conditions. | Aqueous synthesis of pyrano[2,3-c]pyrazoles. rsc.org | Reduced toxicity, improved safety, and less environmental pollution. researchgate.net |

| Alternative Energy Sources | Employing microwave irradiation or ultrasound to accelerate reactions. | Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org | Reduced reaction times, increased yields, and lower energy consumption. rsc.orgacs.org |

| Atom Economy | Utilizing multicomponent reactions (MCRs) to maximize the incorporation of starting materials into the final product. | One-pot synthesis of complex pyrazole derivatives. rsc.orgmdpi.com | Minimized waste generation and increased process efficiency. acs.org |

| Catalysis | Developing and using efficient and recyclable catalysts, including nanocatalysts and heterogeneous catalysts. | Use of magnetic nanoparticles as a recyclable catalyst. rsc.org | Increased reaction rates, milder reaction conditions, and catalyst reusability. researchgate.net |

Chemical Transformations and Derivatization Strategies for Methyl 5 Amino 1h Pyrazole 3 Carboxylate

Reactions at the Amino Group

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a primary site for nucleophilic reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The amino group and the pyrazole ring nitrogens of methyl 5-amino-1H-pyrazole-3-carboxylate can undergo both alkylation and acylation. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the structure of the pyrazole substrate.

N-Alkylation: The alkylation of asymmetrically substituted 1H-pyrazoles typically results in a mixture of regioisomeric N-substituted products. mdpi.com For instance, the treatment of related 1H-pyrazoles with alkyl halides in the presence of a base can lead to alkylation at either of the ring nitrogen atoms. mdpi.comresearchgate.net The ratio of the resulting isomers depends on factors such as the nature of the alkylating agent, the base, and the solvent used. mdpi.com

N-Acylation: Acylation reactions, for example with acetic anhydride (B1165640) (Ac₂O), also exhibit complex regioselectivity. Studies on analogous compounds like methyl 5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate show that the reaction can be highly selective. nih.gov Under mild conditions, monoacetylation occurs regioselectively on a ring nitrogen atom. nih.govbibliotekanauki.pl The introduction of a second acetyl group to acylate the exocyclic amino group requires more forcing conditions, such as reacting in neat, boiling acetic anhydride. nih.gov This diacetylation process can lead to the formation of two different diacetylated isomers. nih.gov The hydrolysis of the ring acetyl group from these diacetylated products can then yield the monoacetylated derivative at the exocyclic amino group. nih.gov

| Reactant | Reagent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Methyl 5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate | Ac₂O | 20°C | Methyl 1-acetyl-5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate (Regioselective) | nih.gov |

| Methyl 5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate | Neat Ac₂O | Boiling | Mixture of diacetylated isomers | nih.gov |

| Diacetylated Isomer Mixture | Hydrolysis | - | Methyl 5-(acetylamino)-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate | nih.gov |

The primary amino group of this compound can be converted into a diazonium salt through diazotization. This reaction typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures. mdpi.com

The resulting pyrazole-5-diazonium salt is a highly versatile intermediate. It can undergo various subsequent reactions, most notably azo coupling and cyclization, to form a wide array of fused heterocyclic systems. For example, the diazonium salt derived from a similar pyrazole, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, readily reacts with 8-hydroxyquinoline (B1678124) in an azo coupling reaction to yield a new azo compound. mdpi.com These diazonium intermediates are also key precursors in the synthesis of fused ring systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are formed through intramolecular or intermolecular cyclization pathways. nih.gov

The condensation of the primary amino group with aldehydes or ketones is a straightforward method for synthesizing Schiff bases, also known as imine derivatives. This reaction typically proceeds by refluxing the aminopyrazole with the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govekb.eg

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with aminopyrazole derivatives to produce novel Schiff bases. nih.govresearchgate.netekb.eg For example, 5-amino-3-methyl-1-phenylpyrazole has been reacted with 5-nitrosalicyldehyde to form the corresponding Schiff base. nih.gov Similarly, other aminopyrazoles have been condensed with substituted benzaldehydes and pyrazole carbaldehydes. ekb.egekb.eg These reactions provide a modular approach to synthesizing a library of derivatives by varying the aldehyde component.

| Aminopyrazole Derivative | Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-5-methylpyrazole | Salicylaldehyde | - | Salicylidene-3'-imino-5'-methylpyrazole | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole | 5-Nitrosalicyldehyde | Methanol, reflux, 1h | 3-Methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole | nih.gov |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Methyl aniline | Methylene (B1212753) chloride, reflux | Pyrazole-based Schiff base | ekb.eg |

| 5-Amino-1-aryl-pyrazole | 1-Aryl-5-chloro-1H-pyrazole-4-carbaldehyde | Ethanol, reflux, 2h | Double-pyrazole Schiff base | ekb.eg |

Modifications at the Ester Moiety

The methyl carboxylate group at the C3 position offers another handle for derivatization, primarily through reactions typical of esters, such as hydrolysis and aminolysis.

The methyl ester of 5-amino-1H-pyrazole-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions. mdpi.commdpi.com The process generally involves refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often with a co-solvent like methanol or ethanol to ensure solubility. mdpi.commdpi.comchemicalbook.com After the reaction is complete, acidification of the reaction mixture precipitates the pyrazole carboxylic acid, which can then be isolated. mdpi.comchemicalbook.com This hydrolysis is a crucial step for subsequent reactions, such as amide bond formation, that require the carboxylic acid functionality.

The conversion of the ester group into an amide is a common and important transformation. This can be achieved through two main pathways: direct aminolysis or a two-step procedure involving hydrolysis followed by amide coupling.

Direct aminolysis of the ester with an amine can be challenging and may require catalysts such as Lewis or Brønsted acids to proceed efficiently. researchgate.net A more common and often higher-yielding approach is a two-step synthesis. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. The resulting carboxylic acid is then coupled with a desired amine. This coupling can be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (e.g., using thionyl chloride), which then reacts readily with an amine. nih.govrsc.org Alternatively, various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to directly form the amide bond between the pyrazole carboxylic acid and an amine. nih.gov

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring in 5-aminopyrazole derivatives is electron-rich, making it susceptible to electrophilic attack, primarily at the C4 position. The amino group at C5 strongly activates the ring towards substitution at this position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comrsc.org When 5-aminopyrazoles are treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide), formylation occurs regioselectively at the C4 position. mdpi.comnih.gov This reaction proceeds through an electrophilic attack by the chloromethyleniminium ion on the electron-rich C4 carbon of the pyrazole. The resulting 4-formyl derivative is a key intermediate for synthesizing a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.comrsc.org

Halogenation: The direct halogenation of 5-aminopyrazoles can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). beilstein-archives.org This reaction provides an efficient, metal-free method for introducing a halogen atom at the C4 position with high regioselectivity. The reaction is believed to proceed via the formation of an intermediate complex between the NXS and a catalyst or solvent, which then delivers the electrophilic halogen to the C4 position of the pyrazole ring. beilstein-archives.org

Diazotization: The exocyclic amino group at the C5 position can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.org These pyrazolyl-5-diazonium salts are versatile intermediates. researchgate.net They can undergo intramolecular azo coupling if an activated aromatic ring is present elsewhere in the molecule, leading to fused systems like pyrazolo[3,4-c]cinnolines. researchgate.net Alternatively, they can be used in coupling reactions with active methylene compounds to form azo dyes or serve as precursors for pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net

Nucleophilic Substitution Reactions

While the pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the term "nucleophilic substitution" in the context of this compound primarily refers to reactions where the pyrazole derivative acts as the nucleophile. The molecule possesses three primary nucleophilic centers with a reactivity order of 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org

Acylation: The most reactive nucleophilic site is the exocyclic amino group. Acylation reactions with agents like acid anhydrides (e.g., acetic anhydride, tert-butyl pyrocarbonate) or activated carboxylic acids occur selectively at this 5-amino group under mild conditions. tandfonline.com This chemoselectivity allows for the synthesis of N-acylated derivatives without the need for protecting the ring nitrogen atoms. For instance, treatment of the analogous methyl 3-amino-1H-pyrazole-5-carboxylate with acetic anhydride in dioxane at room temperature yields the monoacetylated product at the amino group with high efficiency. tandfonline.com Diacylation, affecting both the amino group and a ring nitrogen, typically requires more forcing conditions, such as higher temperatures and a large excess of the acylating agent. tandfonline.com This selective acylation is a crucial step in building more complex molecules, including hybrid peptides where the aminopyrazole core acts as a β-sheet breaker.

| Acylating Agent | Conditions | Product | Yield (%) |

| Acetic Anhydride (1.5 equiv) | Dioxane, RT, 1h | Methyl 5-acetylamino-1H-pyrazole-3-carboxylate | 89 |

| Acetic Anhydride (16 equiv) | Dioxane, Reflux, 4h | Diacylated Product | 46 |

| tert-Butyl Pyrocarbonate | Dioxane, Reflux | Methyl 5-(tert-butoxycarbonylamino)-1H-pyrazole-3-carboxylate | - |

| 2-(2-Methoxyethoxy)ethoxyacetic acid / DCC | Dioxane, RT | Methyl 5-(2-(2-methoxyethoxy)ethoxyacetylamino)-1H-pyrazole-3-carboxylate | - |

Data derived from acylation studies on the tautomeric methyl 3-amino-1H-pyrazole-5-carboxylate. tandfonline.com

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable building block for constructing fused heterocyclic systems through cycloaddition and cyclocondensation reactions. The bifunctional nature of the molecule, containing both an endocyclic N-H and an exocyclic amino group adjacent to a ring carbon, allows it to react with various bielectrophiles to form bicyclic structures. beilstein-journals.org

The imidazo[1,2-b]pyrazole scaffold can be efficiently synthesized from 5-aminopyrazoles using the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This one-pot, three-component reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide. nih.gov The reaction proceeds under acidic catalysis (using Lewis or Brønsted acids) and involves the formation of a Schiff base from the aldehyde and the exocyclic amino group of the pyrazole, followed by nucleophilic attack by the isocyanide and subsequent intramolecular cyclization via attack from the endocyclic N1 nitrogen. beilstein-journals.orgresearchgate.net Studies using ethyl 5-aminopyrazole-4-carboxylate, a close analog of the title compound, have demonstrated the utility of this method for creating highly substituted imidazo[1,2-b]pyrazole libraries. beilstein-journals.org

| Amine Component | Aldehyde | Isocyanide | Catalyst | Product |

| 5-Aminopyrazole Derivative | Aromatic/Aliphatic Aldehyde | tert-Butyl/Cyclohexyl Isocyanide | TFA, Sc(OTf)₃, InCl₃ | Substituted Imidazo[1,2-b]pyrazole |

General components for the Groebke–Blackburn–Bienaymé reaction leading to Imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.gov

The synthesis of the isomeric imidazo[4,5-c]pyrazole (B1259334) system is not directly accessible through a standard cycloaddition with this compound. Instead, its formation requires a multi-step sequence that begins with the functionalization of the C4 position. A common strategy involves the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs. This process often starts with a Vilsmeier-Haack reaction to introduce a reactive group at C4. nih.govsemanticscholar.orgnih.gov For example, treatment of a 5-aminopyrazole with the Vilsmeier reagent can lead to a 4-(iminomethyl) intermediate. Subsequent intermolecular heterocyclization with an amine source, such as hexamethyldisilazane, yields the fused pyrazolo[3,4-d]pyrimidine core. mdpi.comnih.gov This highlights that the construction of fused systems often involves a combination of electrophilic substitution followed by cyclization rather than a direct cycloaddition.

A particularly noteworthy application of 5-aminopyrazoles is in the multicomponent synthesis of complex spirocyclic systems. Pyrazolopyridine spiroindolinone derivatives can be synthesized via a one-pot, three-component reaction involving a 5-aminopyrazole, an isatin (B1672199) (indole-2,3-dione), and an active methylene compound like ethyl cyanoacetate (B8463686). nih.govbeilstein-journals.orgresearchgate.net This reaction proceeds by initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole's C4 atom to the resulting electron-deficient alkene. Subsequent intramolecular cyclization involving the exocyclic amino group and a nitrile or ester group, followed by dehydration and aromatization, affords the final spiropyrazolo[3,4-b]pyridine product. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Catalyst/Medium | Fused System |

| 5-Aminopyrazole | Isatin | Ethyl Cyanoacetate | NaCl / H₂O | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] |

General components for the multicomponent synthesis of Pyrazolopyridine Spiroindolinone Derivatives. beilstein-journals.orgresearchgate.net

Oxidation and Reduction Transformations

Oxidation: The 5-aminopyrazole scaffold can undergo various oxidative transformations. Electrooxidation has been shown to be an effective method for C-H functionalization, such as the thiocyanation or halogenation at the C4 position. mdpi.com Furthermore, copper-catalyzed oxidative dimerization of 5-aminopyrazoles has been reported, leading to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov These reactions demonstrate the ability to use oxidation to construct larger, fused aromatic systems from the aminopyrazole core.

Reduction: While the title compound already possesses an amino group, related pyrazoles bearing a nitro group at the C5 position can be readily reduced to the corresponding 5-amino derivatives. A standard method for this transformation is catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction is highly chemoselective, reducing the nitro group without affecting the pyrazole ring or the ester functionality, demonstrating the stability of the core structure to these common reductive conditions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in methyl 5-amino-1H-pyrazole-3-carboxylate, known as geometry optimization. Theoretical analyses for this compound have been performed using methods such as the M06-2X functional with a 6-311++G(d,p) basis set. nih.gov Such calculations help in understanding bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure characterization involves analyzing the distribution of electrons within the molecule, which dictates its chemical behavior. DFT provides information on molecular orbitals, charge distribution, and electrostatic potential.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Ring System Note: This table provides representative data for a pyrazole ring system based on DFT calculations to illustrate typical outputs. Specific values for this compound may vary.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.34 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.38 Å |

| C5-N1 Bond Length | 1.36 Å |

| N1-N2-C3 Bond Angle | 112.0° |

| N2-C3-C4 Bond Angle | 105.0° |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to compute the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra are crucial for structural elucidation and for confirming the presence of specific tautomers or conformers in solution. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies and intensities can be calculated using DFT. researchgate.net These computed wavenumbers often show high correlation with experimental FT-IR spectra, allowing for precise assignment of vibrational modes corresponding to specific functional groups, such as N-H, C=O, and C-N stretching vibrations within the molecule. researchgate.netrsc.org For example, the characteristic ester carbonyl (C=O) stretching vibration in a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was observed experimentally at 1728 cm⁻¹, a value that can be accurately predicted by DFT. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking simulations are used to explore and predict their interactions with biological targets, such as enzymes or DNA. jst.go.jp

These simulations can identify key binding modes and intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand (the pyrazole derivative) and the active site of a protein. alrasheedcol.edu.iq The results of docking studies, often expressed as a binding energy or docking score, help in understanding the potential biological activity of the compound and can guide the design of new, more potent derivatives. For example, studies on similar 1H-pyrazole-3-carboxamide derivatives have successfully used docking to investigate their DNA-binding interactions. jst.go.jp

Conformational Analysis and Tautomerism Studies

Pyrazole derivatives, including this compound, can exist in different tautomeric forms and conformers. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key feature. nih.gov

Computational studies have been vital in determining the relative stabilities of these tautomers. For this compound, theoretical analysis using the M06-2X/6-311++G(d,p) method has investigated the equilibrium between its two primary tautomers: one with the amino group at position 5 and the carboxylate at position 3 (Tautomer 3), and the other with the carboxylate at position 5 and the amino group at position 3 (Tautomer 5). nih.gov

Experimental X-ray data confirm that in the solid state, the molecule exists as Tautomer 3. nih.gov However, NMR studies in DMSO solution indicate the presence of a tautomeric equilibrium. nih.gov DFT calculations can quantify the energy differences between these forms and analyze the influence of the environment (e.g., solvent effects) and intramolecular hydrogen bonds on the position of this equilibrium. nih.gov Conformational analysis also explores the rotation around single bonds, such as the bond connecting the ester group to the pyrazole ring, identifying the most stable conformers (e.g., cisoidal vs. transoidal). nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com

For this compound, the energies and shapes of the HOMO and LUMO can be calculated using DFT.

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character.

LUMO: Represents the ability to accept an electron and is associated with electrophilic character.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap suggests higher reactivity. researchgate.net The distribution of these orbitals on the molecule helps identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative Note: This table shows illustrative energy values to explain the concept. Actual values depend on the specific molecule and computational method.

| Molecular Orbital | Typical Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| E_LUMO | -2.0 eV | Region of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity and stability |

Quantum Chemical Descriptors and Quantitative Structure-Property Relationships

From the electronic properties calculated by DFT, various quantum chemical descriptors can be derived. nih.gov These descriptors quantify different aspects of a molecule's reactivity and are used in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies to correlate a molecule's structure with its biological activity or physical properties.

Key descriptors derived from HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons. researchgate.net

By calculating these descriptors for a series of related pyrazole compounds, researchers can build QSAR models that predict the properties of new, unsynthesized molecules, thereby accelerating the drug discovery and materials design process. nih.gov

Continuum Solvation Models for Solvent Effects

In the field of computational chemistry, understanding the influence of solvents on the properties and reactivity of molecules is crucial for predicting their behavior in realistic chemical environments. Continuum solvation models are a class of implicit solvation methods that offer a computationally efficient way to account for the bulk effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net These models represent the solvent as a continuous, polarizable medium characterized by its macroscopic properties, most notably its dielectric constant. The solute molecule is placed within a cavity carved out of this dielectric continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated.

Several continuum solvation models are commonly employed in theoretical investigations of organic molecules, including:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM defines the cavity as a series of interlocking spheres centered on the atoms of the solute. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a self-consistent calculation of the solvation energy.

Conductor-like Screening Model (COSMO): COSMO is similar to PCM but initially treats the solvent as a perfect conductor (infinite dielectric constant). This simplification facilitates the calculation of the polarization charges on the cavity surface. The results are then corrected for real solvents with finite dielectric constants, making it a robust and widely applied model.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is applicable to any charged or uncharged solute in any solvent or liquid medium for which a few key descriptors are known. It is built upon the integral equation formalism polarizable continuum model (IEF-PCM) and includes contributions from cavitation, dispersion, and solvent structural changes, which are determined from the solvent's surface tension.

While these computational methods are extensively applied to investigate the structural, electronic, and spectroscopic properties of pyrazole derivatives, specific research articles detailing the application of continuum solvation models to this compound are not prevalent in the surveyed scientific literature.

However, studies on closely related structures demonstrate the utility of these models for this class of compounds. For instance, theoretical investigations on 1H-pyrazole-3-carboxylic acid have employed the PCM model in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to analyze its electronic properties and UV-Vis spectra in different solvents, such as methanol (B129727) and DMSO. researchgate.net Such studies typically calculate various molecular properties in the gas phase and in different solvents to quantify the solvent's effect.

A theoretical study on this compound would likely involve similar methodologies. Researchers would calculate key quantum chemical descriptors in various solvents to predict how the solvent environment influences the molecule's stability, electronic structure, and reactivity. The types of data generated in such a study are illustrated in the table below, which shows how properties like dipole moment, HOMO-LUMO gap, and total energy would be expected to change with solvent polarity.

Illustrative Data from a Hypothetical Solvation Study The following table is an illustrative example of the data that would be generated from a continuum solvation model study. Specific values for this compound are not available from published research.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Total Energy (Hartree) |

|---|---|---|---|---|---|---|

| Gas Phase | 1.00 | Value | Value | Value | Value | Value |

| Toluene | 2.38 | Value | Value | Value | Value | Value |

| Methanol | 32.70 | Value | Value | Value | Value | Value |

| DMSO | 46.80 | Value | Value | Value | Value | Value |

Such computational data is invaluable for interpreting experimental findings and for designing molecules with desired properties for applications in medicinal chemistry and materials science, where solvent interactions are critical.

Biological Activities and Mechanistic Investigations of Methyl 5 Amino 1h Pyrazole 3 Carboxylate and Its Derivatives

Anti-inflammatory Properties

Derivatives of methyl 5-amino-1H-pyrazole-3-carboxylate have demonstrated notable anti-inflammatory properties in various preclinical studies. A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Among the synthesized compounds, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) exhibited significant anti-inflammatory activity. nih.gov

In another study, a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for their in vivo anti-inflammatory and analgesic activities. researchgate.net Compounds 3a, 3c, and 3d from this series showed significant anti-inflammatory effects in the carrageenan-induced paw edema test in rats. researchgate.net Notably, these compounds also exhibited a reduced ulcerogenic index compared to the standard drug, diclofenac (B195802) sodium, suggesting a better gastrointestinal safety profile. researchgate.net The anti-inflammatory action of pyrazole (B372694) derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

Table 1: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

| Compound | Substitution Pattern | % Inhibition of Paw Edema |

|---|---|---|

| 2e | 2,3-dimethoxyphenyl | Significant |

| 2f | 3,4-dimethoxyphenyl | Significant |

Data from carrageenan-induced rat paw edema model. nih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown a broad spectrum of antibacterial activity. A study on newly synthesized 1,3,5-trisubstituted-2-pyrazoline derivatives demonstrated their efficacy against several Gram-positive and Gram-negative bacterial strains. greenpharmacy.info The antibacterial activity was assessed using the agar (B569324) diffusion method, with some compounds showing activity comparable to standard antibiotics like norfloxacin (B1679917) and ciprofloxacin. greenpharmacy.info For instance, certain pyrazole derivatives exhibited good activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative). greenpharmacy.info Another study reported that a 5-aminopyrazole derivative exhibited good activity against the Gram-positive bacterium Bacillus subtilis. mdpi.com

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound Series | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| BR-1 to BR-4 | High activity | Good activity |

| CL-2, CL-5, ME-4, etc. | Moderate activity | Moderate activity |

| ME-8, CL-8, CL-1, etc. | Mild activity | Mild activity |

Activity determined by agar diffusion method. greenpharmacy.info

Antiviral Effects

The antiviral potential of pyrazole derivatives has been an area of active research. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity against a panel of RNA and DNA viruses. frontiersin.org While these specific compounds did not show broad-spectrum antiviral effects, the pyrazole scaffold is known to be a component of molecules with antiviral properties. frontiersin.org For example, pyrazofurin, a naturally occurring C-glycoside of pyrazole, exhibits a wide range of antiviral activities. nih.gov Research has also explored pyrazole-based heterocycles for their activity against the avian influenza virus (H5N1), with some compounds showing promising results in inhibiting viral replication. nih.gov

Antifungal Properties

Several derivatives of this compound have been found to possess significant antifungal properties. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against four types of phytopathogenic fungi. nih.govnih.gov The isoxazolol pyrazole carboxylate 7ai, in particular, demonstrated significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazim. nih.govnih.gov Structure-activity relationship (SAR) analysis suggested that the nature of the substituent at the C-3 position of the pyrazole ring plays a crucial role in determining the antifungal potency. nih.gov Another study highlighted a 5-aminopyrazole derivative with moderate activity against Candida albicans and Saccharomyces cerevisiae. mdpi.com

Table 3: Antifungal Activity of Isoxazolol Pyrazole Carboxylate 7ai

| Fungus | EC50 (μg/mL) |

|---|---|

| Rhizoctonia solani | 0.37 |

| Alternaria porri | 35.05 |

| Marssonina coronaria | >100 |

| Cercospora petroselini | >100 |

EC50 values represent the concentration required to inhibit 50% of fungal growth. nih.gov

Anticancer and Cytotoxic Potentials

The pyrazole scaffold is a key feature in many compounds with anticancer and cytotoxic activities. dntb.gov.ua A study on novel 5-methyl-1H-pyrazole derivatives identified compounds A13 and A14 as potent androgen receptor (AR) antagonists, which inhibited the growth of prostate cancer LNCaP cells more effectively than the established drug enzalutamide. nih.gov Another research focused on methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, which showed good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively, while being inactive against normal fibroblasts. mdpi.com Furthermore, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile demonstrated high cytotoxic activity, inhibiting cell proliferation by over 90% in various cancer cell lines including non-small cell lung, colon, CNS, ovarian, and prostate cancer cells. mdpi.com

Table 4: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| A13 & A14 | LNCaP (Prostate) | More potent than enzalutamide |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver) | 54.25% growth |

| HeLa (Cervical) | 38.44% growth | |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (Lung), HCT-15 (Colon), etc. | >90% inhibition of proliferation |

Enzyme Inhibitory Activities

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathways. The pyrazole nucleus is a well-established scaffold for designing selective enzyme inhibitors. mdpi.com For instance, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Compound 8t from this series exhibited strong activity against FLT3 with an IC50 of 0.089 nM and also showed potent inhibition of cyclin-dependent kinases CDK2 and CDK4. mdpi.com The development of 3-amino-1H-pyrazole-based kinase inhibitors has also been explored, with some compounds showing selectivity for the understudied PCTAIRE family of kinases. nih.gov

Table 5: Enzyme Inhibitory Activity of a 1H-pyrazole-3-carboxamide Derivative (Compound 8t)

| Enzyme | IC50 (nM) |

|---|---|

| FLT3 | 0.089 |

| CDK2 | 0.719 |

| CDK4 | 0.770 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. mdpi.com

Kinase Inhibition

Derivatives of 5-aminopyrazole are recognized for their versatility as kinase inhibitors, a class of molecules crucial in regulating cellular processes. mdpi.com The substitution of the amino group at the 5-position of the pyrazole ring has been a fruitful strategy in the development of inhibitors for several kinases. mdpi.com

Notably, these derivatives have been investigated as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK). mdpi.com For instance, the FDA-approved drug Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK. mdpi.com This highlights the therapeutic potential of the 5-aminopyrazole core in targeting kinases involved in B-cell malignancies. mdpi.com

Furthermore, research into 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives has identified them as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. mdpi.com One such derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, demonstrated an IC50 value of 227 nM against JNK3. mdpi.com

Another area of interest is the inhibition of Aurora kinases. The compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) was initially reported as an inhibitor of Aurora kinase A. nih.gov However, further studies revealed that its growth-inhibitory effects on Merkel cell carcinoma cells were independent of Aurora kinase A inhibition, instead pointing towards an inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3). nih.gov

The pyrazole scaffold is also a key component of multi-targeted kinase inhibitors. AT9283, a pyrazol-4-yl urea (B33335) derivative, is known to be a potent inhibitor of Aurora kinases. mdpi.com The development of such compounds underscores the importance of the pyrazole structure in designing inhibitors that can target multiple kinases involved in cancer progression. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 | mdpi.com |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | mdpi.com |

| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) | Glycogen Synthase Kinase 3 (GSK3) | Direct Target | nih.gov |

| AT9283 | Aurora Kinases | Potent Inhibitor | mdpi.com |

Acrosin Inhibitory Activities

Acrosin, a serine protease found in the acrosome of sperm, plays a crucial role in fertilization. Inhibition of this enzyme is a potential strategy for contraception. nih.gov Derivatives of this compound have been investigated for their ability to inhibit acrosin.

A study on a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives revealed potent acrosin inhibitory activity. unife.it All the synthesized compounds in this series were more potent than the control, TLCK. unife.it Notably, compound AQ-E5 displayed the most significant inhibitory activity with an IC50 of 0.01 μmol/mL. unife.it

In another study, novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized. nih.gov Most of these compounds exhibited acrosin inhibitory activities, with compounds 5l, 5n, and 5v being more potent than the control, TLCK. nih.gov These findings suggest that the pyrazole-3-carboxylate scaffold is a promising starting point for the development of novel acrosin inhibitors. nih.gov

Table 2: Acrosin Inhibitory Activity of a Pyrazole Derivative

| Compound | IC50 (μmol/mL) | Reference |

|---|---|---|

| AQ-E5 | 0.01 | unife.it |

α-Glucosidase and α-Amylase Enzyme Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.gov

Research on pyrazole and pyrazolone (B3327878) derivatives has demonstrated their potential as specific α-glucosidase inhibitors. researchgate.netnih.gov In one study, various derivatives were evaluated for their inhibitory effects on both α-amylase and α-glucosidase. researchgate.netnih.gov For instance, 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one and 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole showed significant inhibition of α-amylase. researchgate.net The latter compound also exhibited notable inhibition of α-glucosidase. researchgate.net In silico studies have supported the specificity of these compounds for α-glucosidase over α-amylase. researchgate.net

Curcumin-based pyrazole-thiazole hybrids have also been identified as potent α-glucosidase inhibitors, with some derivatives showing stronger inhibition than the standard drug acarbose. nih.gov Similarly, new biphenyl (B1667301) pyrazole-benzofuran hybrids have been found to be significantly more active than acarbose. nih.gov

Table 3: Inhibitory Activity of Pyrazole Derivatives against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (mg/mL) | α-Glucosidase IC50 (mg/mL) | Reference |

|---|---|---|---|

| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | 1.95 ± 0.098 | 1.55 ± 0.078 | researchgate.net |

| 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole | 0.08 ± 0.004 | 0.36 ± 0.018 | researchgate.net |

| 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one | No Inhibition | 0.1 ± 0.005 | researchgate.net |

| Acarbose (standard) | 0.15 ± 0.008 | 0.125 ± 0.006 | researchgate.net |

D-Amino Acid Oxidase (DAO) Inhibition (with consideration for specific pyrazole structure)

D-amino acid oxidase (DAO) is a flavoenzyme that metabolizes D-amino acids, including D-serine, a co-agonist of the NMDA receptor. nih.govmdpi.com Inhibition of DAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for conditions like schizophrenia where NMDA receptor function is thought to be impaired. nih.govmdpi.com

Certain pyrazole derivatives have been identified as inhibitors of DAO. elsevierpure.com Specifically, 5-methylpyrazole-3-carboxylic acid (ASO57278) has been shown to be a moderately potent inhibitor of human DAAO with an IC50 of 0.9 µM. nih.gov This compound demonstrated high selectivity for DAAO over the glycine (B1666218) site of the NMDA receptor, D-aspartate oxidase, and D-serine racemase. nih.gov The inhibition of DAO by pyrazole derivatives has also been linked to pain relief in animal models. elsevierpure.com

Table 4: D-Amino Acid Oxidase Inhibitory Activity of a Pyrazole Derivative

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 5-methylpyrazole-3-carboxylic acid (ASO57278) | Human DAAO | 0.9 | nih.gov |

Receptor Modulation and Antagonistic/Agonistic Effects

Derivatives of this compound have shown the ability to modulate various receptors, indicating their potential for a wide range of therapeutic applications.

Cannabinoid Receptors: The pyrazole scaffold is a key feature of rimonabant, a known CB1 cannabinoid receptor antagonist/inverse agonist. frontiersin.org Modifications of this scaffold have led to the development of tricyclic pyrazole-based compounds with high affinity and selectivity for either CB1 or CB2 receptors. frontiersin.org For example, 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides have been synthesized and evaluated for their cannabinoid receptor affinity, with some derivatives showing high selectivity for the hCB1 receptor. nih.gov One such derivative, compound 30 , was found to be a potent hCB1 ligand (Ki = 5.6 nM) and behaved as an inverse agonist. nih.gov

Opioid Receptors: The pyrazole nucleus has been incorporated into molecules designed to target opioid receptors. While direct modulation by this compound itself is not extensively documented, the broader class of pyrazole derivatives has been explored for its effects on the opioid system. researchgate.net For instance, certain pyrazole derivatives have shown antinociceptive efficacy, which may be mediated through opioid pathways. researchgate.net

Adenosine (B11128) Receptors: Pyrazole-containing compounds have also been investigated as ligands for adenosine receptors. For example, derivatives of pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine have been shown to have a high affinity for the human A3 adenosine receptor in the nanomolar range. nih.gov

Analgesic Properties

The analgesic potential of pyrazole derivatives has been a significant area of research. nih.govmdpi.com Many compounds containing the pyrazole core structure have demonstrated pain-relieving effects in various animal models. frontiersin.orgnih.gov

For example, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for their in vivo analgesic activity using the acetic acid writhing test in mice. nih.gov Compounds 3a , 3c , and 3d from this series exhibited significant analgesic activity. nih.gov

Another study investigated the pharmacological profile of FR140423, a 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole. This compound showed dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Interestingly, FR140423 also produced an analgesic effect in the tail-flick test, which was blocked by the mu-opioid antagonist naloxone, suggesting a morphine-like analgesic mechanism. nih.gov

The combination of a pyrazole moiety with other heterocyclic structures, such as 1,2,4-triazole-3-thiol, has also yielded compounds with antinociceptive activity, as confirmed in acetic acid-induced writhing and formalin inflammation models. mdpi.com

Table 5: Analgesic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Series | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a, 3c, 3d) | Acetic acid writhing test (mice) | Significant analgesic activity | nih.gov |

| FR140423 | Yeast-induced hyperalgesia (rats) | 5-fold more potent than indomethacin | nih.gov |

| FR140423 | Tail-flick test | Naloxone-reversible analgesic effect | nih.gov |

| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Acetic acid-induced writhing test and formalin inflammation model | Antinociceptive activity | mdpi.com |

Neuroprotective Activities

The pyrazole scaffold has attracted considerable attention from medicinal chemists for the development of novel neuroprotective agents. researchgate.netmdpi.com Derivatives of pyrazole have shown promise in preclinical studies for their ability to combat neurodegenerative processes. mdpi.com

One of the key mechanisms underlying the neuroprotective effects of pyrazole-based compounds is their ability to reduce the generation of amyloid-beta plaques and protect neurons from oxidative stress, both of which are central to the pathology of Alzheimer's disease. mdpi.com The synthesis of pyrazole derivatives for the treatment of Alzheimer's disease has been a recent focus, with many of these compounds also exhibiting anti-inflammatory and antioxidant properties. mdpi.com

In the context of neuroinflammation, which contributes to a wide range of neurodegenerative diseases, pyrazole derivatives have been identified as having anti-inflammatory and neuroprotective properties. A study on pyrazolyl oxalamide derivatives demonstrated that some of these compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. One compound, in particular, was also found to protect neuronal cells from the cytotoxic effects of these secretions.

Furthermore, a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl group were evaluated for their neuroprotective activity against 6-hydroxydopamine-induced neuroblastoma SH-SY5Y cell death. Several of these compounds exhibited significant cell protection, with one pyrazolo[3,4-d]pyridazine derivative showing more than 100% relative neuroprotection.

Structure Activity Relationship Sar Studies of Methyl 5 Amino 1h Pyrazole 3 Carboxylate Derivatives

Impact of Substituent Variation on Biological Efficacy

The biological activity of derivatives of methyl 5-amino-1H-pyrazole-3-carboxylate is highly sensitive to the nature and position of various substituents on the pyrazole (B372694) ring and its associated functional groups.

Research into pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents revealed specific SAR trends. nih.gov The substitution pattern on the fused pyridine (B92270) ring significantly impacts efficacy against Mycobacterium tuberculosis (Mtb). For instance, placing a methyl group at the 5-position of the pyridine ring was found to be optimal for activity. nih.gov Small hydrophobic groups at another position (R2) were well-tolerated, with methyl, ethyl, or cyclopropyl (B3062369) moieties yielding potent compounds. nih.gov However, larger hydrophobic substituents at the 5-position, such as isopropyl or phenyl groups, were detrimental to the antitubercular potency. nih.gov

In the context of meprin α and β inhibitors, modifications at the 3 and 5 positions of the pyrazole core were explored. nih.gov The introduction of acidic groups, such as carboxyphenyl moieties, was found to increase activity against meprin β, which is consistent with the enzyme's preference for acidic substrates. nih.gov This highlights the importance of matching the substituent's electronic properties to the target's binding site characteristics. The introduction of different lipophilic moieties, like methyl or phenyl groups, at the N-position of 3,5-diphenylpyrazole (B73989) resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov

For pyrazole derivatives designed as anticancer agents, lipophilicity plays a key role. Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones showed that compounds with calculated LogP values in the range of 4.12–6.80 exhibited inhibitory effects against the growth of A549 lung cancer cells. nih.gov

Further studies on aminopyrazoles have shown that specific substitutions are critical for kinase inhibition. For instance, a 2,4-difluorophenyl substituent was found to increase the potency of 5-aminopyrazole derivatives as p38MAPK inhibitors. mdpi.com Similarly, for COX-2 inhibition, the presence of a sulfonamide (SO2) group on the 5-aminopyrazole scaffold was shown to be important for activity, engaging in hydrogen bonding with key amino acid residues in the enzyme's active site. mdpi.com

| Compound ID | Substituent (Position) | MIC against Mtb H37Rv (nM) | Relative Potency Comment |

|---|---|---|---|

| 5g | 5-methyl | 7.7 | Optimal substitution |

| 5k | 5-methoxyl | 7.6 | Comparable potency to 5-methyl |

| 5p | 5-chloride | 7.6 | Comparable potency to 5-methyl |

| 5n | 5-isopropyl | 47.4 | 6.2-fold less potent than 5g |

| 5r | 5-phenyl | 478.9 | 62.2-fold less potent than 5g |

| 5l | 5-unsubstituted | 9.1 | Barely affected potency |

Influence of Positional Isomerism on Pharmacological Profiles

Positional isomerism, which involves changing the location of substituents on the heterocyclic scaffold, can dramatically alter the pharmacological profile of pyrazole derivatives. This is often due to changes in the molecule's shape, electronics, and ability to interact with specific residues in the target protein.

A clear example is seen in the SAR of pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents. The position of a methyl group on the pyridine ring was systematically varied. While the 5-methyl derivative was highly potent, moving the methyl group to the 4-, 6-, or 7-position resulted in compounds that were 2 to 149 times less active, demonstrating a strict positional requirement for optimal efficacy. nih.gov

The position of the amino group on the pyrazole ring itself defines distinct classes of compounds with different therapeutic applications. 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles serve as precursors for different families of drugs. mdpi.com For example, 5-aminopyrazoles are widely reported as scaffolds for kinase inhibitors, anticancer, and anti-inflammatory agents, while other isomers are explored for different biological targets. mdpi.com This fundamental isomerism of the core structure dictates the synthetic routes and the ultimate pharmacological activities pursued. nih.gov

In the development of meprin inhibitors, the position of a carboxyl group on a phenyl substituent was critical for selectivity. Pyrazole derivatives bearing a meta-substituted carboxyphenyl moiety showed increased activity against meprin β, whereas other positional isomers were less effective. nih.gov This selectivity arises from the specific architecture of the meprin β active site, which can better accommodate the acidic group when it is in the meta position.

| Compound ID | Position of Methyl Group on Pyridine Ring | MIC against Mtb H37Rv (nM) | Comment |

|---|---|---|---|

| 5g | 5-position | 7.7 | Optimal position |

| 5h | 4-position | 15.4 | 2-fold less potent |